2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound with the molecular formula C₄H₇N₅O₃S₂ and a molecular weight of 237.26 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring, making it a valuable building block in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the chlorination and oxidation of 2-acetylamino-5-mercapto-1,3,4-thiadiazole. This process includes the following steps :
Chlorination: 2-acetylamino-5-mercapto-1,3,4-thiadiazole is dissolved in a mixture of acetic acid and water, cooled to -2°C, and then chlorinated. The reaction temperature is maintained below 5°C.
Oxidation: The chlorinated product is then oxidized to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfonamide derivatives, while substitution reactions can yield a variety of functionalized thiadiazole compounds .
Scientific Research Applications
2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it inhibits water permeability of membranes by interacting with aquaporins . This interaction can affect various physiological processes, making it a valuable compound in medical research.
Comparison with Similar Compounds
Similar Compounds
Glycine-5-sulfamoyl-1,3,4-thiadiazol-2-ylamide: Another compound with a similar structure, used in various chemical syntheses.
Uniqueness
What sets 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide apart is its specific functional groups and the unique combination of the thiadiazole ring with the sulfonamide and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in research and industry .
Properties
CAS No. |
113411-20-4 |
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Molecular Formula |
C4H7N5O3S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H7N5O3S2/c5-1-2(10)7-3-8-9-4(13-3)14(6,11)12/h1,5H2,(H2,6,11,12)(H,7,8,10) |
InChI Key |
XGWOUJYLRFBCTB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC1=NN=C(S1)S(=O)(=O)N)N |
Origin of Product |
United States |
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